molecular formula C27H21N3O4 B11151776 N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11151776
M. Wt: 451.5 g/mol
InChI Key: LMQQKOKWDWRJFW-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry, environmental science, and industrial research. This compound features a benzofuran core, a quinazolinone moiety, and a propanamide linkage, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

  • Step 1: Formation of Benzofuran Core:
    • Starting with a suitable phenylacetylene derivative, the benzofuran core can be synthesized through a cyclization reaction.
    • Reaction conditions: Use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, under an inert atmosphere.
  • Step 2: Introduction of Quinazolinone Moiety:
    • The quinazolinone moiety can be introduced via a nucleophilic substitution reaction.
    • Reaction conditions: Use of a suitable quinazolinone derivative and a strong base like NaH, in a polar aprotic solvent such as DMF.
  • Step 3: Formation of Propanamide Linkage:
    • The final step involves the formation of the propanamide linkage through an amide coupling reaction.
    • Reaction conditions: Use of a coupling reagent like EDCI or HATU, in the presence of a base like DIPEA, in an organic solvent such as DCM.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • The benzofuran core can undergo oxidation reactions to form various oxidized derivatives.
    • Common reagents: KMnO4, H2O2.
  • Reduction:
    • The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
    • Common reagents: NaBH4, LiAlH4.
  • Substitution:
    • The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and quinazolinone moieties.
    • Common reagents: Halogenated compounds, strong nucleophiles like NaN3.
Major Products Formed:
  • Oxidized benzofuran derivatives
  • Dihydroquinazolinone derivatives
  • Substituted benzofuran and quinazolinone derivatives

Scientific Research Applications

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its unique combination of a benzofuran core, a quinazolinone moiety, and a propanamide linkage. This combination imparts a distinct set of chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H21N3O4

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C27H21N3O4/c1-17-20-12-11-19(15-23(20)34-26(17)25(32)18-7-3-2-4-8-18)29-24(31)13-14-30-16-28-22-10-6-5-9-21(22)27(30)33/h2-12,15-16H,13-14H2,1H3,(H,29,31)

InChI Key

LMQQKOKWDWRJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5

Origin of Product

United States

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